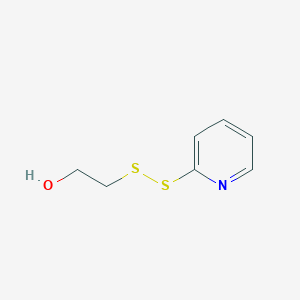

2-(2-Pyridyldithio)ethanol

Description

The exact mass of the compound 2-(Pyridin-2-yldisulfanyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS2/c9-5-6-10-11-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORTXTUJPQINJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111625-28-6 | |

| Record name | 2-(2-Pyridyldithio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2-(2-Pyridyldithio)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterobifunctional Crosslinker

2-(2-Pyridyldithio)ethanol is a valuable heterobifunctional crosslinking agent widely employed in bioconjugation chemistry. Its structure, featuring a reactive pyridyl disulfide group and a hydroxyl group, allows for the covalent linkage of molecules through distinct chemical pathways. The pyridyl disulfide moiety readily reacts with free sulfhydryl (thiol) groups to form a stable disulfide bond, a cornerstone of protein and peptide modification.[1][2][3] Simultaneously, the hydroxyl group can be further functionalized, for example, by esterification or conversion to an aldehyde, enabling subsequent reactions with amines or other nucleophiles. This dual reactivity makes this compound a critical tool for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and preparing bioconjugates for targeted drug delivery and diagnostic applications.[1][2][3][4]

This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed, step-by-step protocols and the scientific rationale behind each procedural choice.

I. Synthesis of this compound: A Disulfide Exchange Reaction

The most common and efficient method for synthesizing this compound is through a disulfide exchange reaction between 2,2'-dithiodipyridine and 2-mercaptoethanol. This reaction is typically carried out in a suitable organic solvent and proceeds with high yield.

Reaction Mechanism

The synthesis hinges on the nucleophilic attack of the thiolate anion of 2-mercaptoethanol on one of the sulfur atoms of the disulfide bond in 2,2'-dithiodipyridine. This results in the formation of the desired mixed disulfide, this compound, and the release of 2-mercaptopyridine as a byproduct. The reaction is generally favored due to the formation of the stable pyridine-2-thione tautomer of the byproduct.[5]

Experimental Protocol: Synthesis

Materials and Reagents:

-

2,2'-Dithiodipyridine

-

2-Mercaptoethanol

-

Anhydrous Ethanol[6]

-

Triethylamine (optional, as a base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-dithiodipyridine in anhydrous ethanol. A typical concentration is in the range of 0.1 to 0.5 M.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to minimize oxidation of the thiol.

-

Addition of 2-Mercaptoethanol: Slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of 2-mercaptoethanol to the stirred solution. The reaction is often exothermic, so slow addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot.

-

Reaction Completion: The reaction is typically complete within a few hours.

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent potential side reactions involving water, which could hydrolyze the disulfide bond, although this is less of a concern under neutral conditions.[6]

-

Inert Atmosphere: 2-Mercaptoethanol is susceptible to oxidation to form a disulfide dimer. Conducting the reaction under an inert atmosphere prevents this side reaction and ensures that the thiol is available to react with the 2,2'-dithiodipyridine.

-

Molar Excess of 2-Mercaptoethanol: Using a slight excess of the thiol helps to drive the reaction to completion and ensures that all the 2,2'-dithiodipyridine is consumed.

Synthesis Workflow Diagram

II. Purification of this compound: Isolating the Target Compound

After the synthesis, the reaction mixture contains the desired product, unreacted starting materials, the 2-mercaptopyridine byproduct, and the solvent. Purification is essential to obtain a high-purity product suitable for downstream applications. The two primary methods for purification are column chromatography and recrystallization.

A. Purification by Column Chromatography

Flash column chromatography is a highly effective technique for separating this compound from the reaction mixture based on the differential adsorption of the components to a stationary phase.

Experimental Protocol: Column Chromatography

Materials and Reagents:

-

Crude reaction mixture

-

Silica gel (for flash chromatography)

-

Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[7]

-

Glass column

-

Collection tubes

Step-by-Step Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Concentrate the crude reaction mixture under reduced pressure to obtain an oil or solid. Adsorb this crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading).[8]

-

Elution: Carefully load the sample onto the top of the silica gel column. Elute the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).

-

Fraction Collection: Collect fractions as they elute from the column.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

B. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[9] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10]

Experimental Protocol: Recrystallization

Materials and Reagents:

-

Crude this compound (preferably after initial purification by chromatography)

-

Recrystallization solvent or solvent pair (e.g., ethanol/water, diethyl ether/hexane)[10][11][12]

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Ice bath

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[9][10]

-

Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.[13]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.[9][13]

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]

-

Drying: Dry the purified crystals under vacuum.

Purification Workflow Diagram

III. Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic peaks for the pyridyl protons, the two methylene groups of the ethanol chain, and the hydroxyl proton.[14][15] The integration of these peaks should correspond to the number of protons in each environment. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring and the ethanol backbone.[16] |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound.[16] The expected molecular weight for C₇H₉NOS₂ is approximately 187.3 g/mol .[17] |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a broad absorption band characteristic of the O-H stretch of the alcohol group, as well as peaks corresponding to C-H, C=C, and C=N bonds of the aromatic ring.[14] |

| Melting Point | A sharp melting point close to the literature value indicates high purity. |

IV. Conclusion

The synthesis of this compound via disulfide exchange is a robust and high-yielding reaction. Careful purification by column chromatography and/or recrystallization is crucial to obtain a product of sufficient purity for sensitive bioconjugation applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and purify this important crosslinking agent, thereby facilitating advancements in drug development and biomedical research.

References

-

van der Vlies, A. J., O'Neil, C. P., Hasegawa, U., Hammond, N., & Hubbell, J. A. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate chemistry, 21(4), 653–662. [Link]

-

van der Vlies, A. J., O'Neil, C. P., Hasegawa, U., Hammond, N., & Hubbell, J. A. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 21(4), 653-662. [Link]

-

Bontempo, D., & Tirelli, N. (2007). Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. Macromolecules, 40(16), 5654-5661. [Link]

-

Wikipedia. (2023). 2-Mercaptopyridine. [Link]

-

Pacchioni, S., Stura, E., & Monaci, S. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 73. [Link]

-

van der Vlies, A. J., O'Neil, C. P., Hasegawa, U., Hammond, N., & Hubbell, J. A. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. EPFL. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.

-

Harding, P., & Prochazka, M. (2006). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Walailak Journal of Science and Technology, 3(1), 69-78. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Chemistry Solutions. (n.d.). Lab 2: Recrystallization. Rowan College at Burlington County. [Link]

-

Kuno, A., & Hirabayashi, J. (2012). Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. Methods in molecular biology (Clifton, N.J.), 808, 133–139. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of contents. [Link]

-

ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. [Link]

-

University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. [Link]

-

Tokyo Chemical Industry UK Ltd. (n.d.). 2-(2-Pyridinyldithio)ethanol. [Link]

-

Wang, X., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3749. [Link]

- Hamilton, T. S., & Marvel, C. S. (1928). Process for preparing 2-piperidineethanol compounds. Journal of the American Chemical Society, 50(8), 2260-2263.

- Asahi Glass Co Ltd. (2010).

-

Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

-

Islam, M. R., & Söderling, S. H. (1997). Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores. The Biochemical journal, 321 ( Pt 2), 347–354. [Link]

-

Carlsson, J., Drevin, H., & Axén, R. (1978). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. The Biochemical journal, 173(3), 723–737. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,2'-Dithiodipyridine in Modern Peptide Synthesis. [Link]

-

Macherey-Nagel GmbH & Co. KG. (2002). Chromatographic purification and separation process for mixtures of nucleic acids. [Link]

-

Calvo, A., et al. (2020). Flow Synthesis of 2-(Methyl(Pyridin-2-Yl)Amino)Ethanol: An Experimental and Computational Study. Scribd. [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

BTEC Applied Science. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule [Video]. YouTube. [Link]

-

Charles River. (n.d.). Instructions for Sample Preparation: Dried Ethanol Procedure. [Link]

-

Journal of Chemical Education. (1986). Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)). [Link]

-

Hedenström, M. (2013). Multivariate Analysis of 2D-NMR Spectroscopy. DiVA portal. [Link]

-

Brorson, K., et al. (2017). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. Journal of Pharmaceutical Sciences, 106(11), 3249-3259. [Link]

-

The Procter & Gamble Company. (2000). Processes for preparing 2-piperidineethanol compounds. [Link]

Sources

- 1. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. benchchem.com [benchchem.com]

- 9. rubingroup.org [rubingroup.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chemistry-solutions.com [chemistry-solutions.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. This compound | C7H9NOS2 | CID 3653053 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemistry of Precision: A Technical Guide to the Reaction of 2-(2-Pyridyldithio)ethanol with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiol-Disulfide Exchange

In the landscape of bioconjugation and drug delivery, the ability to selectively and controllably link molecules to proteins and other biomolecules is of paramount importance. Among the arsenal of chemical reactions available, the thiol-disulfide exchange stands out for its specificity and, crucially, its reversibility under physiological conditions. At the heart of this chemistry lies a class of reagents known as pyridyl disulfides, with 2-(2-Pyridyldithio)ethanol serving as a prominent and versatile example. This technical guide delves into the core mechanism of the reaction between this compound and thiols, providing an in-depth understanding for researchers aiming to leverage this powerful tool in their work.

The reaction's elegance lies in its simplicity and the inherent properties of the molecules involved. It is a nucleophilic substitution reaction where a thiol, typically from a cysteine residue in a protein, attacks the disulfide bond of the pyridyl disulfide reagent.[1][2] This process results in the formation of a new, mixed disulfide bond and the release of pyridine-2-thione, a chromophoric byproduct that allows for real-time monitoring of the reaction's progress.[3][4] This feature is particularly advantageous in drug delivery systems, where the reducing environment within a cell can trigger the cleavage of this newly formed disulfide bond, releasing a therapeutic payload.[4][5][6]

The Core Mechanism: A Step-by-Step Dissection

The reaction between this compound and a thiol-containing compound (R-SH) proceeds through a classic thiol-disulfide exchange mechanism. This is fundamentally an SN2-type nucleophilic substitution at one of the sulfur atoms of the disulfide bond.[7][8] The key steps and influencing factors are outlined below.

The Nucleophilic Attack: The Role of the Thiolate Anion

The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the 2-(2-pyridyldithio) group.[7][9] It is crucial to understand that the protonated thiol (R-SH) is significantly less reactive than its deprotonated counterpart.[9][10] The concentration of the reactive thiolate species is therefore highly dependent on the pH of the reaction medium and the pKa of the thiol.[9][11]

dot digraph "Thiol-Disulfide Exchange Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Reaction mechanism of this compound with a thiol."

The Transition State: A Linear Arrangement

The nucleophilic attack proceeds through a trigonal bipyramidal transition state where the attacking sulfur, the two sulfur atoms of the original disulfide bond, and the leaving group are aligned in a nearly linear fashion.[7][8] This geometric constraint is a key determinant of the reaction rate.

The Leaving Group: The Driving Force of the Reaction

The stability of the leaving group is a critical factor driving the reaction forward. In this case, the leaving group is the pyridine-2-thiolate anion. This anion is stabilized by resonance, and it rapidly tautomerizes to the more stable pyridine-2-thione.[3] The formation of this stable, aromatic thione is a significant thermodynamic driving force for the thiol-disulfide exchange.[3]

Reaction Monitoring: The Spectroscopic Signature

A major advantage of using pyridyl disulfide reagents is the convenient method for monitoring the reaction progress. The released pyridine-2-thione has a strong absorbance at approximately 343 nm, allowing for real-time, non-destructive quantification of the extent of the reaction using UV-Vis spectrophotometry.[4][12]

Key Reaction Parameters and Their Influence

The efficiency and rate of the reaction between this compound and thiols are influenced by several critical parameters. A thorough understanding of these factors is essential for optimizing conjugation protocols.

pH Dependence

As the reaction is initiated by the thiolate anion, the pH of the reaction buffer plays a pivotal role. The rate of the reaction generally increases with pH as the concentration of the more nucleophilic thiolate anion increases.[9] However, a compromise is often necessary. While a higher pH favors the reaction, it can also lead to side reactions such as disulfide bond scrambling or hydrolysis of other functional groups on the biomolecule.[10] For most protein conjugations, a pH range of 7.0 to 8.5 is commonly employed. It's important to note that while the optimal pH for some disulfide exchanges is between 4 and 5, the reaction with cysteine-containing peptides is often performed at a more alkaline pH (around 9) to ensure the deprotonation of the cysteine's thiol group.[12]

| Parameter | Influence on Reaction | Rationale |

| pH | Reaction rate increases with pH. | Higher pH increases the concentration of the reactive thiolate anion.[9] |

| Temperature | Reaction rate increases with temperature. | Provides the necessary activation energy for the reaction. |

| Concentration | Reaction rate is dependent on the concentration of both reactants. | Follows standard principles of chemical kinetics. |

| Solvent | Can influence reaction rates. | Polar aprotic co-solvents like DMSO can accelerate thiol-disulfide exchange.[13] |

Experimental Protocol: A Practical Guide to Protein Conjugation

This section provides a generalized, step-by-step protocol for the conjugation of a thiol-containing protein with this compound.

Materials and Reagents

-

Thiol-containing protein (e.g., an antibody or enzyme)

-

This compound

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Desalting column or dialysis equipment for purification

-

UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Protein Preparation :

-

Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein has existing disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is crucial to remove the reducing agent completely before adding the pyridyl disulfide reagent, typically by using a desalting column.[14]

-

-

Reagent Preparation :

-

Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF. The concentration should be determined based on the desired molar excess over the protein.

-

-

Conjugation Reaction :

-

Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A typical molar excess ranges from 10 to 50-fold.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each specific system.

-

-

Monitoring the Reaction :

-

Periodically measure the absorbance of the reaction mixture at 343 nm to monitor the release of pyridine-2-thione. The reaction can be considered complete when the absorbance at 343 nm plateaus.

-

-

Quenching the Reaction (Optional) :

-

To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to react with any remaining unreacted this compound.

-

-

Purification :

-

Remove the excess reagent and the pyridine-2-thione byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

-

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Workflow for protein conjugation with this compound."

Conclusion: A Versatile Tool for Bioconjugation

The reaction of this compound with thiols is a cornerstone of modern bioconjugation chemistry. Its high specificity for thiols, the formation of a cleavable disulfide bond, and the ability to monitor the reaction in real-time make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding the core mechanism and the influence of key reaction parameters, scientists can effectively harness the power of this chemistry to create precisely engineered biomolecules with novel functions and therapeutic potential.

References

-

ChemBK. (2024, April 10). 2-Mercaptopyridine. Retrieved from [Link]

-

Becer, C. R., Babiuch, K., Pilz, D., & Hornig, S. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1334–1338. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

-

Puig-Rigall, J., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 77. [Link]

-

Pore, D., et al. (2013). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Bioconjugate Chemistry, 24(8), 1344–1351. [Link]

-

van der Vlies, A. J., O'Neil, C. P., Hasegawa, U., Hivroz, C., & Hubbell, J. A. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 21(4), 653–660. [Link]

-

Peskin, A. V., & Winterbourn, C. C. (2000). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. Journal of Biological Chemistry, 275(23), 17359–17365. [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

-

Kalyanaraman, B., et al. (2018). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Redox Biology, 15, 226–236. [Link]

-

ResearchGate. (n.d.). a) Generic thiol–disulfide exchange reactions for the cleavage of.... Retrieved from [Link]

-

ResearchGate. (2014). Quantification of Thiols and Disulfides. Retrieved from [Link]

-

Jones, D. P., et al. (2004). Measuring the Poise of Thiol/Disulfide Couples in vivo. Free Radical Biology and Medicine, 37(9), 1279–1292. [Link]

-

LibreTexts Chemistry. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem Compound Database. Retrieved from [Link]

-

Nguyen, T. H., & Anslyn, E. V. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8645–8653. [Link]

-

ResearchGate. (2023, February 21). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

-

Penn State Research Database. (2010, April 21). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Retrieved from [Link]

-

Spokoyny, A. M., et al. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(4), 1845–1897. [Link]

-

LookChem. (n.d.). 2-Mercaptopyridine 2637-34-5 wiki. Retrieved from [Link]

-

Brocklehurst, K., et al. (1985). Substrate-derived two-protonic-state electrophiles as sensitive kinetic specificity probes for cysteine proteinases. Activation of 2-pyridyl disulphides by hydrogen-bonding. Biochemical Journal, 228(2), 525–527. [Link]

-

Wikipedia. (n.d.). 2,2′-Dipyridyldisulfide. Retrieved from [Link]

-

Joshi, S. B., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Molecular Pharmaceutics, 11(7), 2215–2227. [Link]

-

Al-Shameri, A. M., & Al-Harthi, M. A. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(46), 7291–7303. [Link]

-

Thorpe, C., & Winther, J. R. (2005). Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 7(1-2), 66–76. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Convertine, A. J., et al. (2009). Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. Biomacromolecules, 10(11), 3173–3177. [Link]

-

Servage, K. A., et al. (2012). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Journal of The American Society for Mass Spectrometry, 23(10), 1745–1753. [Link]

-

Bernardes, G. J. L., & Castagner, B. (2016). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition, 55(33), 9576–9590. [Link]

-

ResearchGate. (2017). Kinetics and Mechanism of Oxidation of L-Cysteine by Bis-3-di-2-pyridylketone-2-thiophenylhydrazone- iron(III) Complex in Acidic Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Mechanism of 13 reaction with thiol. Retrieved from [Link]

-

Liu, Y., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. Journal of Agricultural and Food Chemistry, 71(4), 1968–1977. [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. [Link]

-

UCL Discovery. (2023, November 1). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Pyridin-2-yldisulfanyl)ethanol. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Pyridyldithio)ethanol: Properties, Mechanisms, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 2-(2-Pyridyldithio)ethanol (PDEt), a pivotal heterobifunctional crosslinking agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, reaction mechanisms, and validated applications of PDEt, offering both foundational knowledge and actionable protocols to leverage its unique chemical functionalities.

Introduction: The Strategic Importance of this compound in Bioconjugation

This compound, also known as 2-(pyridin-2-yldisulfanyl)ethanol, is a versatile reagent widely employed in the fields of biochemistry, pharmaceutical development, and materials science.[1][2] Its strategic importance lies in its heterobifunctional nature, possessing a hydroxyl group amenable to a variety of chemical modifications and a pyridyldithio group that exhibits high reactivity and selectivity towards free sulfhydryl (thiol) groups. This dual functionality allows for the covalent linkage of diverse molecules, a cornerstone of modern bioconjugation strategies.[3][4]

The primary utility of PDEt stems from its capacity to introduce a reactive disulfide bond into a target molecule. This disulfide linkage is cleavable under mild reducing conditions, a feature that is elegantly exploited in drug delivery systems for the controlled release of therapeutic agents. Furthermore, the terminal hydroxyl group provides a versatile handle for subsequent conjugation to other molecules of interest, including proteins, peptides, nucleic acids, and surfaces.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design. The following table summarizes its key characteristics and typical specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NOS₂ | [5] |

| Molecular Weight | 187.28 g/mol | [2][5] |

| CAS Number | 111625-28-6 | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | >95.0% (HPLC) | [1][6] |

| Storage Temperature | 2-8°C or frozen (<0°C) | [2][6] |

| Solubility | Soluble in DMSO, water (sonication recommended) | [7] |

| Synonyms | 2-(Pyridin-2-yldisulfanyl)ethanol, S-(2-Pyridylthio)-2-thioethanol | [1][2] |

The Core Mechanism: Thiol-Disulfide Exchange

The functionality of this compound is fundamentally based on the thiol-disulfide exchange reaction. This reaction is highly efficient and proceeds under mild, physiologically compatible conditions, making it ideal for bioconjugation.

The pyridyldithio group of PDEt readily reacts with a free thiol group (R-SH) on a target molecule. In this reaction, the thiol attacks the disulfide bond of PDEt, leading to the formation of a new, stable disulfide bond between the target molecule and the ethanol moiety of PDEt. A key byproduct of this reaction is pyridine-2-thione, which has a characteristic UV absorbance at approximately 343 nm.[8] This property can be conveniently used to monitor the progress of the conjugation reaction spectrophotometrically.

The reaction can be summarized as follows:

Target-SH + PDEt → Target-S-S-(CH₂)₂-OH + Pyridine-2-thione

This reversible reaction is a cornerstone of protein chemistry, where it is responsible for the formation of disulfide bridges that stabilize protein structures.[9]

Caption: Thiol-Disulfide Exchange Mechanism of PDEt.

Key Applications and Experimental Protocols

The unique properties of this compound have led to its widespread adoption in several key research areas.

Bioconjugation and Crosslinking

PDEt is a premier reagent for the heterobifunctional crosslinking of biomolecules.[1][10] It is frequently used to link proteins, peptides, and other molecules for a variety of applications, including the development of antibody-drug conjugates (ADCs).[2]

This protocol describes a general method for introducing a reactive disulfide group into a protein using PDEt.

-

Protein Preparation: Dissolve the protein to be modified in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration will depend on the specific application.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Reaction: Add a molar excess of the PDEt solution to the protein solution. The exact molar ratio will need to be optimized for each specific protein and desired degree of modification.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Purification: Remove the excess, unreacted PDEt and the pyridine-2-thione byproduct by dialysis, size-exclusion chromatography, or another suitable purification method.

-

Characterization: Confirm the successful modification of the protein by spectrophotometrically measuring the release of pyridine-2-thione at 343 nm or by using other analytical techniques such as mass spectrometry.

Formation of Self-Assembled Monolayers (SAMs)

The disulfide group in this compound can be cleaved to form a thiol, which can then self-assemble onto gold surfaces to form well-ordered monolayers.[11] These SAMs can be used to modify the surface properties of materials for applications in biosensors, bioelectronics, and nanopatterning.[11][12]

Caption: Workflow for Self-Assembled Monolayer Formation.

-

Substrate Preparation: Clean a gold-coated substrate by rinsing with ethanol and water, followed by drying under a stream of nitrogen.

-

Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent such as ethanol.

-

Immersion: Immerse the cleaned gold substrate into the PDEt solution.

-

Incubation: Allow the self-assembly process to occur by incubating the substrate in the solution for a period of 12-24 hours at room temperature.

-

Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the solvent to remove any non-specifically bound molecules.

-

Drying: Dry the functionalized substrate under a stream of nitrogen.

-

Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).[11][13]

Drug Delivery Systems

The cleavable disulfide bond introduced by PDEt is a key feature in the design of stimuli-responsive drug delivery systems.[14][15] Drugs can be conjugated to a carrier molecule via a PDEt linker. In the reducing environment of the cell, the disulfide bond is cleaved, leading to the release of the active drug.

Quality Control and Analysis

Ensuring the purity and integrity of this compound is critical for reproducible and reliable experimental outcomes.

-

Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of PDEt.[1]

-

Structural Confirmation: The chemical structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The IR spectrum will show characteristic peaks for the hydroxyl group, aromatic C-H stretches, aliphatic C-H stretches, and the C=N and C=C bonds of the pyridine ring.[8]

-

Functional Assay: The reactivity of the pyridyldithio group can be assessed by reacting it with a known concentration of a thiol-containing compound and monitoring the release of pyridine-2-thione at 343 nm.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

-

Handling: Avoid inhalation, and contact with skin and eyes.[17] Handle in a well-ventilated area.[16]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] It may be sensitive to air and heat.[6]

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers in the life sciences and materials science. Its well-defined chemical properties, predictable reactivity, and the cleavable nature of the disulfide bond it introduces make it an invaluable reagent for a wide range of applications, from fundamental studies of biomolecular interactions to the development of novel therapeutics and advanced materials. A thorough understanding of its properties and adherence to established protocols are key to harnessing its full potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3653053, this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Pyridin-2-yldisulfanyl)ethanol. Retrieved from [Link]

-

ChemBK. (2024). This compound hydrochloride. Retrieved from [Link]

-

Jo, H., Lee, D. H., & Lee, H. (2021). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. Molecules, 26(11), 3234. [Link]

-

Zheng, M., Zheng, L., Zhang, P., Li, J., & Zhang, Y. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Molecules, 20(2), 3190-3205. [Link]

-

Pearson Study Prep. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers [Video]. YouTube. [Link]...

-

Misra, K., et al. (2015). Interaction of bio-relevant thio-ether and thiols with dinuclear Pd(II) complex. RSC Advances, 5(1), 1-10. [Link]

-

ResearchGate. (n.d.). Bioconjugation schemes for the attachment of bio(molecules) (R)... [Image]. Retrieved from [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

ACS Publications. (1998). Self-Assembled Monolayers Based on Chelating Aromatic Dithiols on Gold. Langmuir, 14(13), 3545-3551. [Link]

-

National Center for Biotechnology Information. (n.d.). Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis. ACS Omega, 4(1), 114-122. [Link]

-

McKay, C. S., & Finn, M. G. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(4), 1013-1027. [Link]

-

Journal of Materials Chemistry B. (2020). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry B, 8(1), 1-15. [Link]

-

The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Catalysis Science & Technology. [Link]

-

Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International Journal of Molecular Sciences, 19(12), 3806. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81135, Ethanol, 2-((2-pyridinylmethyl)amino)-. Retrieved from [Link]

- Google Patents. (2000). WO 00/12476.

-

El-Gizawy, S. A., et al. (2015). Formulations generated from ethanol-based proliposomes for delivery via medical nebulizers. Journal of Liposome Research, 25(4), 285-293. [Link]

-

MDPI. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Molecules, 20(2), 3190-3205. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

-

Regan, M. S., et al. (2021). Polymer-assisted intratumoral delivery of ethanol: Preclinical investigation of safety and efficacy in a murine breast cancer model. PLoS One, 16(1), e0245899. [Link]

-

ResearchGate. (n.d.). Synergistic penetration enhancement effect of ethanol and phosphoilipids on the topical delivery of Cyclosporin A. Retrieved from [Link]

Sources

- 1. 2-(2-Pyridinyldithio)ethanol | 111625-28-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H9NOS2 | CID 3653053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Pyridinyldithio)ethanol | 111625-28-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. 2-(Pyridyldithio)ethylamine hydrochloride | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Collection - Self-Assembled Monolayers Based on Chelating Aromatic Dithiols on Gold - Langmuir - Figshare [acs.figshare.com]

- 14. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formulations generated from ethanol-based proliposomes for delivery via medical nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Solubility of 2-(2-Pyridyldithio)ethanol

This guide provides an in-depth exploration of the solubility characteristics of 2-(2-Pyridyldithio)ethanol (PDTE), a critical reagent in bioconjugation and drug delivery research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to empower users in optimizing their experimental workflows.

Introduction: The Critical Role of Solubility in Bioconjugation

This compound is a heterobifunctional crosslinker widely employed for the introduction of thiol-reactive pyridyl diselenide groups onto molecules containing primary amines. The efficiency and success of conjugation reactions, formulation of drug-delivery systems, and subsequent purification processes are intrinsically linked to the solubility of this reagent in the chosen solvent system. A thorough understanding of PDTE's solubility behavior is therefore not merely advantageous but essential for reproducible and reliable results. This guide will delve into the molecular determinants of PDTE's solubility, provide predicted solubility profiles across a range of common laboratory solvents, and offer detailed protocols for the experimental determination of its solubility.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between the solute and the solvent. The molecular structure of this compound, with its distinct polar and non-polar regions, results in a nuanced solubility profile.

Key Structural Features:

-

Pyridine Ring: The aromatic pyridine ring is a moderately polar moiety capable of engaging in dipole-dipole interactions and pi-stacking. The nitrogen atom in the ring can also act as a hydrogen bond acceptor.

-

Disulfide Bond (-S-S-): The disulfide bond is a relatively non-polar and bulky group, contributing to the molecule's hydrophobic character.

-

Ethanol Moiety (-CH2-CH2-OH): The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature is a primary driver for solubility in polar protic solvents.

The interplay of these functional groups dictates that this compound will exhibit a preference for polar solvents, particularly those that can participate in hydrogen bonding.

Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Moderately Soluble | The hydroxyl group allows for hydrogen bonding with water, but the pyridine ring and disulfide bond introduce some hydrophobic character, limiting miscibility. |

| Methanol | Highly Soluble | Methanol is a polar protic solvent that can effectively solvate both the hydroxyl group and the pyridine ring through hydrogen bonding and dipole-dipole interactions. | |

| Ethanol | Highly Soluble | Similar to methanol, ethanol is an excellent solvent for PDTE due to its ability to form strong intermolecular interactions. | |

| Isopropanol | Soluble | Solubility is expected to be good, though potentially slightly lower than in methanol or ethanol due to the increased non-polar character of isopropanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of organic molecules, including those with both polar and non-polar functionalities. A related compound, 2-(Pyridyldithio)ethylamine hydrochloride, is known to be soluble in DMSO. |

| Dimethylformamide (DMF) | Highly Soluble | DMF is another highly polar aprotic solvent capable of strong dipole-dipole interactions, which should effectively solvate PDTE. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is polar, but less so than DMSO or DMF. It is expected to be a reasonable solvent, though perhaps not to the same extent as the more polar aprotic solvents. | |

| Acetone | Moderately Soluble | Acetone's polarity should allow for moderate dissolution of PDTE. | |

| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble | The moderate polarity of DCM may allow for some dissolution, but the strong polar groups of PDTE will likely limit its solubility. |

| Chloroform | Sparingly Soluble | Similar to DCM, chloroform is a weakly polar solvent and is not expected to be an effective solvent for PDTE. | |

| Toluene | Poorly Soluble / Insoluble | The non-polar aromatic nature of toluene is not well-suited to solvate the polar hydroxyl and pyridine moieties of PDTE. | |

| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane will not effectively interact with the polar functional groups of PDTE, leading to very poor solubility. |

Experimental Determination of Solubility

For critical applications, the experimental determination of solubility is paramount. The choice of method will depend on the required accuracy, throughput, and available equipment. It is also crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility refers to the equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. It is a fundamental property of the compound.

-

Kinetic Solubility is the concentration of a solute at the point of precipitation from a solution prepared by a specific method, often involving the addition of a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer. This is a non-equilibrium measurement and is often higher than the thermodynamic solubility.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all solid particles are removed, centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method (UV-Vis Spectrophotometry or HPLC, as detailed below).

Quantification by UV-Vis Spectrophotometry

This method is suitable for rapid solubility screening, provided that this compound has a distinct chromophore and does not degrade in the solvent.

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax). The pyridine ring should provide a suitable UV absorbance.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the test solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Measure Sample Absorbance: Dilute the filtrate from the shake-flask experiment with the test solvent to bring the absorbance within the linear range of the calibration curve.

-

Calculate Concentration: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of this compound in the filtrate. Account for the dilution factor to calculate the final solubility.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining solubility, as it can separate the analyte from any impurities.

Protocol:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable additive like formic acid or trifluoroacetic acid is a good starting point. Detection can be performed using a UV detector at the λmax of the compound.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a solvent compatible with the initial mobile phase conditions. Inject a fixed volume of each standard and create a calibration curve by plotting the peak area versus concentration.

-

Analyze Sample: Inject a known volume of the filtrate from the shake-flask experiment directly into the HPLC system.

-

Calculate Concentration: Determine the concentration of this compound in the filtrate by comparing its peak area to the calibration curve.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the intended application involves a range of temperatures.

-

pH: The pyridine ring in this compound has a pKa of approximately 2.5. In acidic solutions with a pH below its pKa, the pyridine nitrogen will be protonated, forming a pyridinium salt. This charged species will be significantly more soluble in aqueous solutions than the neutral form.

-

Presence of Co-solvents: The solubility of this compound in a mixed solvent system can be complex and non-linear. The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific application.

Caption: A logical workflow for assessing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. By understanding the interplay of its molecular structure with different solvent properties, researchers can make informed decisions about solvent selection. While the provided predicted solubility table serves as a valuable starting point, for applications requiring precise concentrations, the detailed experimental protocols for solubility determination are strongly recommended. A systematic approach to solubility assessment will ultimately lead to more robust and reproducible experimental outcomes in the fields of bioconjugation and drug delivery.

References

-

Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(2-Pyridyldithio)ethanol: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2-(2-Pyridyldithio)ethanol is a versatile reagent widely employed in bioconjugation and drug delivery research. Its structure features a terminal hydroxyl group and a pyridyldithio moiety, enabling the linkage of molecules through distinct chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 111625-28-6 | [1][2] |

| Molecular Formula | C₇H₉NOS₂ | [1][2] |

| Molecular Weight | 187.28 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Synonyms | 2-(Pyridin-2-yldisulfanyl)ethanol, S-2-pyridyl-S'-2-hydroxyethyl disulfide | |

| Relative Density | 1.28 | [1] |

| Storage | Store in a freezer under an inert gas | [1] |

The Chemistry of Pyridyldithio-Mediated Bioconjugation

The utility of this compound in bioconjugation stems from the reactivity of its pyridyldithio group towards free sulfhydryl (thiol) groups. This reaction proceeds via a disulfide exchange mechanism, forming a new, stable disulfide bond between the target molecules.

A key feature of this reaction is the release of pyridine-2-thione, which has a distinct UV absorbance maximum at 343 nm.[3] This allows for the real-time, spectrophotometric monitoring of the conjugation reaction, providing a straightforward method to quantify the extent of modification.

The resulting disulfide linkage is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[4][5] This cleavability is a crucial attribute in drug delivery systems, enabling the release of a payload in the reducing environment of the cell cytoplasm.

Caption: Reaction scheme of pyridyldithio-mediated bioconjugation.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities.

Representative Synthesis Protocol

The synthesis of this compound is typically achieved through a disulfide exchange reaction between 2-mercaptoethanol and 2,2'-dipyridyl disulfide.

Materials:

-

2,2'-Dipyridyl disulfide

-

2-Mercaptoethanol

-

Methanol (or another suitable solvent)

-

Stir plate and stir bar

-

Round-bottom flask

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Dissolve 2,2'-dipyridyl disulfide in methanol in a round-bottom flask under an inert atmosphere.

-

Slowly add a molar equivalent of 2-mercaptoethanol to the stirred solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or the appearance of the yellow color of the pyridine-2-thione byproduct.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the pyridine ring, the two methylene groups of the ethanol moiety, and the hydroxyl proton. The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | Distinct signals for each of the unique carbon atoms in the pyridine ring and the ethanol backbone. |

| FTIR | Characteristic absorption bands for the O-H stretch (broad, around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C=N and C=C stretches of the pyridine ring, and the S-S stretch (weak, around 400-500 cm⁻¹). |

| UV-Vis | Absorbance maxima characteristic of the pyridine-2-thiol group. |

Application in Bioconjugation: A Step-by-Step Protocol

The primary application of this compound is to introduce a reactive disulfide group onto a molecule, which can then be used to conjugate it to a thiol-containing molecule, such as a protein with cysteine residues. The following is a representative protocol for the modification of a protein.

Materials:

-

Protein to be modified (e.g., an antibody)

-

This compound

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Reducing agent (e.g., DTT or TCEP) for cleaving existing disulfide bonds, if necessary

-

Desalting column

-

Spectrophotometer

Procedure:

Part 1: Protein Preparation (if necessary)

-

If the protein has existing disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in a suitable buffer containing an excess of a reducing agent like DTT or TCEP.

-

Incubate the reaction mixture to allow for the reduction of the disulfide bonds.

-

Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. It is crucial to work in an oxygen-free environment to prevent re-oxidation of the thiols.

Part 2: Conjugation Reaction

-

Dissolve the thiol-containing protein in the reaction buffer.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Once the desired level of modification is achieved, remove the excess unreacted this compound and the pyridine-2-thione byproduct using a desalting column.

Caption: Experimental workflow for protein modification.

Role in Drug Development and Antibody-Drug Conjugates (ADCs)

This compound and similar pyridyldithio-containing linkers are instrumental in the design of ADCs. In this context, the linker tethers a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen.

The cleavable disulfide bond introduced by the linker is designed to be stable in the bloodstream. Upon internalization of the ADC into the target cancer cell, the higher intracellular concentration of reducing agents like glutathione cleaves the disulfide bond, releasing the cytotoxic payload and inducing cell death. This targeted delivery strategy enhances the therapeutic window of the drug by minimizing its exposure to healthy tissues.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes serious eye damage. May cause skin and respiratory irritation.[1][6]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

-

Handling: Handle in a well-ventilated place. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Storage: Keep container tightly closed. Store in a freezer under an inert gas.[1]

Conclusion

This compound is a cornerstone reagent in the field of bioconjugation, offering a reliable and quantifiable method for introducing cleavable disulfide linkages. Its application in the development of targeted therapeutics, particularly ADCs, underscores its importance in modern drug discovery. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is essential for its effective and safe utilization in research and development.

References

- This compound hydrochloride. (n.d.). Chemical Label.

- SAFETY DATA SHEET - TCI Chemicals. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.

- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.

- 2-(Pyridyldithio)ethylamine hydrochloride-SDS. (n.d.). MedChemExpress.

- SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.

- SPDP Crosslinkers. (n.d.). Thermo Fisher Scientific.

- An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversific

- This compound. (n.d.). PubChem.

- Material Safety Data Sheet of 2-(Pyridyldithio)ethylamine hydrochloride. (n.d.). AbMole BioScience.

- How can I cleavage the disulfide bond and create two SH groups? (2025, January 1).

- Synthesis of 2-mercaptoethanol. (1963, April 23).

- 13.7 Thiols. (2021, February 1). YouTube.

- Introduction to Thiol Modification and Detection—Section 2.1. (n.d.). Thermo Fisher Scientific.

- 2,2′-Dipyridyl disulfide for synthesis. (n.d.). Sigma-Aldrich.

- 2,2′‐Dipyridyl Disulfide. (2008, September 15). Semantic Scholar.

- Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein-RNA Interactions. (2015, October 8). PubMed.

- 2,2'-Dipyridyldisulfide. (n.d.). Wikipedia.

- Investigation of DTT-responsive PEG cleavage for PEG−SS−PAsp(DET). (n.d.).

- Automated 2D IR spectroscopy using a mid-IR pulse shaper and application of this technology to the human islet amyloid polypeptide. (n.d.). NIH.

- NMR spectroscopy and structural characterization of dithiophosphinate ligands relevant to minor actinide extraction processes. (2012, February 21). PubMed.

- 2D NMR-Raman hetero-correlation spectra of ethanol production by... (n.d.).

- Crosslinking technology. (n.d.). Thermo Fisher Scientific.

- Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)). (1986, July).

- Two-dimensional infrared spectroscopy reveals the complex behavior of an amyloid fibril inhibitor. (n.d.). PMC.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | C7H9NOS2 | CID 3653053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. chemical-label.com [chemical-label.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

A Researcher's Comprehensive Guide to 2-(2-Pyridyldithio)ethanol: Safe Handling and Laboratory Applications

This guide provides an in-depth technical overview of 2-(2-Pyridyldithio)ethanol, a pivotal reagent in bioconjugation and drug development. Tailored for researchers, scientists, and professionals in the field, this document synthesizes critical safety information with practical, field-proven insights into its laboratory applications. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for robust and reproducible results.

Compound Profile and Core Applications

This compound (PDT) is a thiol-reactive compound featuring a terminal hydroxyl group and a pyridyldithio moiety. Its primary application lies in its ability to introduce a cleavable disulfide bond onto biomolecules. The pyridyldithio group readily reacts with free sulfhydryl (thiol) groups to form a stable disulfide linkage, releasing pyridine-2-thione as a byproduct. This reaction is a cornerstone of bioconjugation chemistry, particularly in the construction of antibody-drug conjugates (ADCs). In ADCs, a cytotoxic drug is linked to a monoclonal antibody via a linker, and PDT derivatives are often incorporated into these linkers to ensure the drug's release under the reducing conditions found inside cells.[1][2]

Hazard Identification and Safety Precautions

While a valuable tool, this compound is a chemical that requires careful handling to mitigate potential risks. According to aggregated GHS information, it is classified as causing serious eye damage.[3]

GHS Hazard Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[3] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[4] | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[4] |

(Note: GHS classifications can vary between suppliers and jurisdictions. Always consult the specific Safety Data Sheet (SDS) for the product you are using.)

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to strict safety protocols is paramount when working with this compound.

-

Engineering Controls : All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent the generation and inhalation of vapors or mists.[5] An eyewash station and safety shower must be readily accessible.[4]

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][5]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.[4][5]

-

Skin and Body Protection : A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[4][5]

Physicochemical Properties and Storage

Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₉NOS₂ | [3] |

| Molecular Weight | 187.28 g/mol | [1] |

| Appearance | Liquid | [1] |

| Storage Temperature | 2-8°C (Refrigerator) or Frozen (<0°C) | [1][6] |

| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides.[7] |

Storage Recommendations : Store this compound in a tightly sealed container in a refrigerator (2-8°C) or freezer, as recommended by the supplier.[1][5] It should be stored under an inert gas atmosphere to prevent degradation.[5]

Experimental Protocols: A Practical Workflow

The following section outlines a generalized workflow for the use of this compound derivatives (such as SPDP) in the modification of a protein with a free sulfhydryl group, a common step in the synthesis of bioconjugates like ADCs.

Workflow for Protein Modification

Caption: Workflow for protein modification using a 2-(2-pyridyldithio) derivative.

Step-by-Step Methodology

Objective : To introduce a reactive disulfide group onto a protein by modifying its primary amines using a heterobifunctional crosslinker containing a 2-(2-pyridyldithio) moiety (e.g., SPDP).

Materials :

-

Protein of interest (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or a similar crosslinker.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Desalting column or size-exclusion chromatography (SEC) system.

Protocol :

-

Reagent Preparation : Immediately before use, prepare a stock solution of the SPDP crosslinker (e.g., 20 mM) in anhydrous DMSO or DMF.[8]

-

Protein Preparation : Ensure the protein solution is at an appropriate concentration (e.g., 2-5 mg/mL) in an amine-free buffer at a pH of 7.2-8.0. Buffers containing primary amines, such as Tris, will compete with the reaction and should be avoided.[9]

-

Conjugation Reaction : Add a calculated molar excess of the SPDP stock solution to the protein solution. A common starting point is a 20-fold molar excess. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[8]

-

Purification : Remove the excess, unreacted crosslinker and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column or by SEC. The buffer should be exchanged into one suitable for the next step or for storage.

-

Cleavage of the Disulfide Bond (Optional) : To release the protected thiol group on the protein, the disulfide bond can be cleaved. Add a reducing agent such as DTT (final concentration of 20-50 mM) or TCEP (final concentration of 0.5-1 mM) to the purified, modified protein.[7] Incubate for 30 minutes at room temperature.[8] The now thiol-modified protein can be purified from the reducing agent and pyridine-2-thione byproduct using a desalting column.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

-